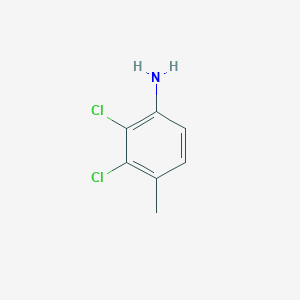

2,3-Dichloro-4-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPLMJQCTRFXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies for 2,3 Dichloro 4 Methylaniline and Its Precursors/derivatives

Halogenation Strategies

Halogenation is a fundamental process for introducing chlorine atoms onto the aromatic ring of precursors. The regioselectivity of this reaction is critical to ensure the desired 2,3-dichloro substitution pattern.

Halogenation of Anilines and Nitroaniline Derivatives

The direct chlorination of anilines and their nitro-substituted counterparts is a common approach. The reactivity and directing effects of the amino and nitro groups play a significant role in the outcome of the halogenation reaction.

Chlorination of 4-nitroaniline (B120555) can be a viable route. For instance, processes have been developed for the synthesis of 2,6-dichloro-4-nitroaniline (B1670479) from 4-nitroaniline using chlorine bleaching liquor in the presence of hydrochloric or nitric acid. google.com This method can achieve high purity and yield. google.com Another approach involves the chlorination of 4-nitroaniline with elemental chlorine in concentrated hydrochloric acid, although this can sometimes result in lower purity products. google.com The use of a liquid-liquid microflow system has been shown to intensify the chlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline with high conversion and selectivity in a very short reaction time. rsc.org This method utilizes chlorine gas dissolved in 1,2-dichloroethane (B1671644) as the chlorine source. rsc.org

Tertiary butyl hypochlorite (B82951) has been demonstrated to be an effective reagent for the nuclear chlorination of 2-nitroaniline (B44862) and 4-nitroaniline, providing excellent yields of chlorinated derivatives. publish.csiro.au For unprotected anilines, copper(II) chloride (CuCl₂) in an ionic liquid can be used for direct chlorination, showing high yield and regioselectivity, predominantly for para-substitution. beilstein-journals.org This method avoids the need for supplementary oxygen or HCl gas, offering a safer and more environmentally friendly option. beilstein-journals.org

| Starting Material | Reagent(s) | Product(s) | Key Findings |

| 4-Nitroaniline | Chlorine bleaching liquor, HCl or HNO₃ | 2,6-Dichloro-4-nitroaniline | High purity (≥96%) and yield (90%) achieved. google.com |

| 4-Nitroaniline | Cl₂ in 1,2-dichloroethane (microflow system) | 2,6-Dichloro-4-nitroaniline | 98.3% conversion and 90.6% selectivity within 1.6 seconds. rsc.org |

| 2-Nitroaniline, 4-Nitroaniline | tert-Butyl hypochlorite | Nuclear-chlorinated derivatives | Excellent yields of chlorinated products. publish.csiro.au |

| Unprotected Anilines | CuCl₂ in ionic liquid | para-Chlorinated anilines | High yield and regioselectivity under mild conditions. beilstein-journals.org |

Photoredox Catalysis for C-H Chlorination

Photoredox catalysis has emerged as a powerful tool for the direct C-H chlorination of aromatic compounds, including anilines, under mild conditions. rsc.orgresearchgate.net This methodology often overcomes challenges associated with selectivity that are present in traditional chlorination methods. rsc.org

A co-catalytic system involving photoredox and organocatalysis has been developed for the chlorination of anilines, demonstrating excellent mono-chlorination selectivity and broad substrate compatibility. rsc.org Visible light-mediated photoredox catalysis can utilize simple and abundant chlorine sources like sodium chloride (NaCl), with an oxidant such as sodium persulfate (Na₂S₂O₈). researchgate.net For example, Ru(bpy)₃Cl₂ can be used as a photoredox catalyst to facilitate the chlorination of electron-rich arenes. researchgate.net These reactions typically proceed at room temperature. researchgate.net

The mechanism often involves the generation of a reactive aryl radical cation from the aniline (B41778) derivative through oxidation by the excited photocatalyst. beilstein-journals.org This intermediate can then react with a chlorine source to yield the chlorinated product. beilstein-journals.org Photoredox catalysis has also been successfully applied to the late-stage modification of complex molecules, highlighting its utility in medicinal chemistry. rsc.org

| Substrate Type | Catalytic System | Chlorine Source | Key Features |

| (Hetero)anilines | Photo-redox and organo co-catalysis | Not specified | Excellent mono-chlorination selectivity, broad substrate scope. rsc.org |

| Electron-rich arenes | Ru(bpy)₃Cl₂ (photocatalyst), Na₂S₂O₈ (oxidant) | NaCl | Reaction occurs at room temperature. researchgate.net |

| Aniline derivatives | Organic photoredox catalyst (e.g., 4CzIPN), O₂, HCl | In situ generated bromine, then ipso-chlorination | High regioselectivity. beilstein-journals.org |

Nitro Group Reduction Techniques

The reduction of a nitro group to an amino group is a critical step in the synthesis of 2,3-dichloro-4-methylaniline from a nitrated precursor. Several methods are available, each with its own advantages in terms of selectivity, efficiency, and reaction conditions.

Catalytic Hydrogenation with Palladium-on-Carbon (Pd/C)

Catalytic hydrogenation using palladium supported on activated carbon (Pd/C) is a widely employed and efficient method for the reduction of nitroarenes to anilines. psu.edumdpi.comresearchgate.net This technique is often preferred due to its clean reaction profile and high yields.

The selective hydrogenation of dichloronitrobenzene derivatives, such as 3,4-dichloronitrobenzene, to their corresponding anilines can be achieved with high conversion and selectivity using platinum catalysts supported on carbon nanotubes (Pt/CNT) under relatively mild conditions. mdpi.com For the hydrogenation of 3,4-dichloronitrobenzene, Pd/C catalysts have also been studied, with the selectivity to 3,4-dichloroaniline (B118046) being influenced by the palladium particle size and the surface properties of the activated carbon support. researchgate.net

In some cases, the hydrogenation of polychloroanilines can be used to selectively dehalogenate the molecule to obtain the desired product. For example, 3,5-dichloro-4-methylaniline (B1300165) can be prepared by the dechlorination of 2,3,5,6-tetrachloro-4-methylaniline using a palladium/active charcoal catalyst under high pressure and temperature. justia.com

| Starting Material | Catalyst | Product | Key Findings |

| 3,4-Dichloronitrobenzene | Pt/CNT | 3,4-Dichloroaniline | High conversion (95.9%) and selectivity (96.9%) at 30°C. mdpi.com |

| 3,4-Dichloronitrobenzene | Pd/C | 3,4-Dichloroaniline | Selectivity is dependent on Pd particle size and carbon support properties. researchgate.net |

| o-Nitrochlorobenzene | Pd/C | 2,2'-Dichlorohydroazobenzene | Base concentration and catalyst properties strongly affect selectivity. psu.edu |

| 2,3,5,6-Tetrachloro-4-methylaniline | 5% Pd/active charcoal | 3,5-Dichloro-4-methylaniline | Yield of 87% with 95% purity. justia.com |

Chemical Reduction Methods (e.g., SnCl₂/HCl)

Chemical reduction offers an alternative to catalytic hydrogenation for converting a nitro group to an amine. A classic and effective method involves the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). pages.devprepchem.com

This method is particularly useful for the reduction of dichlorinated nitrotoluenes. For instance, 2,4-dichloro-3-methylaniline (B25760) can be synthesized by heating a solution of 2,6-dichloro-3-nitrotoluene (B1661944) with stannous chloride in a mixture of concentrated hydrochloric acid and ethanol. prepchem.com The reaction proceeds under reflux, and after workup, the desired aniline is obtained. prepchem.com The reduction of 2,3-dichloronitrobenzene (B165493) to 2,3-dichloroaniline (B127971) can also be readily achieved using tin in hydrochloric acid. pages.dev

While effective, this method generates tin-based byproducts that require proper disposal. The reaction mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, which is protonated by the acid, leading to the formation of the corresponding aniline. stackexchange.com

| Starting Material | Reagent(s) | Product | Reaction Conditions |

| 2,6-Dichloro-3-nitrotoluene | SnCl₂, conc. HCl, Ethanol | 2,4-Dichloro-3-methylaniline | Heated under reflux for 1 hour. prepchem.com |

| 2,3-Dichloronitrobenzene | Sn, HCl | 2,3-Dichloroaniline | Readily reduced. pages.dev |

| Ketones | Sn, conc. HCl | Alcohols | Effective for reducing some functional groups. stackexchange.com |

Reductive Cleavage of Azo Compounds

The reduction of azo compounds is a significant reaction for producing primary aromatic amines. jrespharm.com This process involves the breaking of the azo linkage (–N=N–) to form two amino groups. researchgate.net

Sodium borohydride (B1222165) (NaBH₄) is a common reducing agent used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comlibretexts.org In the context of azo compounds, NaBH₄ acts as a source of hydride ions (H⁻). researchgate.net The reaction mechanism involves the nucleophilic attack of the hydride ion on the azo group. chemtube3d.com This process can be catalyzed by nanoparticles, such as gold (AuNPs), which facilitate the transfer of electrons from the borohydride to the azo dye, leading to its degradation into smaller, less colored products. researchgate.net The electrons in the B-H bond of sodium borohydride are polarized towards the more electronegative hydrogen, making it a source of hydride. masterorganicchemistry.com

The general mechanism involves two main steps:

Nucleophilic addition: The hydride ion attacks the electrophilic carbon of the carbonyl group in aldehydes or ketones. libretexts.org

Protonation: The resulting alkoxide is then protonated by a protic solvent, like methanol (B129727) or water, to yield the alcohol. libretexts.org

While highly effective for carbonyls, the direct reduction of the azo linkage by sodium borohydride alone can be slow. The efficiency is often enhanced by catalysts.

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a potent reducing agent capable of cleaving azo compounds to their corresponding amines, sometimes without the need for a catalyst. jrespharm.comjrespharm.com The reaction can be performed by refluxing the azo compound with hydrazine hydrate in a solvent like ethanol. scispace.com This method is advantageous as it can be highly selective, leaving other reducible functional groups in the molecule intact. researchgate.net

The proposed mechanism for the uncatalyzed reduction of azo compounds by hydrazine hydrate involves the formation of a diimide intermediate. jrespharm.com This process is considered an attractive alternative for producing new amines due to its efficiency and the high purity of the resulting products. scispace.com

Bacterial systems also demonstrate electron transport mechanisms for azo reduction. For instance, Shewanella species can use electron donors like formate (B1220265) to reduce azo dyes, a process linked to their respiratory chain and energy conservation. nih.gov This biological reduction highlights the fundamental principle of electron transfer in breaking the azo bond.

Raney nickel is a widely used catalyst for the hydrogenation of various functional groups, including the reductive cleavage of azo compounds. jrespharm.comlookchem.com The process typically involves reacting the azo compound with hydrogen gas or a hydrogen donor, such as hydrazine hydrate, in the presence of the Raney nickel catalyst. jrespharm.comjrespharm.com This method is valued for its efficiency and ability to produce amines in high yields. acs.org

The catalytic hydrogenation with Raney nickel provides a clean reaction, as the byproducts are easily separated from the desired amine products. lookchem.com It has been successfully applied to a wide range of substituted azo compounds. lookchem.com

Table 1: Comparison of Reductive Cleavage Methods for Azo Compounds

| Method | Reducing Agent | Catalyst | Key Features |

|---|---|---|---|

| Hydride Ion Reduction | Sodium Borohydride (NaBH₄) | Often nanoparticle catalysts (e.g., AuNPs) | Effective for carbonyls, catalytic enhancement needed for azo bonds. masterorganicchemistry.comlibretexts.orgresearchgate.net |

| Chemical Reduction | Hydrazine Hydrate (N₂H₄·H₂O) | Can be catalyst-free or with catalysts like Raney Nickel | Selective reduction, high purity of amines, can proceed via a diimide intermediate. jrespharm.comjrespharm.comscispace.com |

Derivatization and Advanced Synthetic Strategies Involving this compound Core

The this compound core structure can be a starting point for creating more complex molecules through derivatization. Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to create new functionalities. researchgate.net For instance, the amino group of an aniline can be converted into an isocyanate using reagents like triphosgene. nih.gov These isocyanates are versatile intermediates for synthesizing a wide range of compounds, including polymers and heterocycles. nih.gov

Advanced synthetic strategies might involve multi-step reactions where the aniline core is strategically modified. For example, palladium-mediated coupling reactions can be used to introduce complex substituents. acs.org The development of novel synthons and the use of greener catalysts, such as nanoparticles, are also emerging trends in the synthesis of complex aniline derivatives. heteroletters.org

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 80026-12-6 | C₇H₇Cl₂N |

| Sodium Borohydride | 16940-66-2 | NaBH₄ |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O |

| Raney Nickel | 7440-02-0 | Ni |

| Methylboronic Acid | 13061-96-6 | CH₅BO₂ |

| Triethylphosphite | 122-52-1 | C₆H₁₅O₃P |

Condensation Reactions

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. In the context of this compound and its related compounds, condensation reactions are pivotal for synthesizing Schiff bases and quinoline (B57606) derivatives.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. gsconlinepress.comnih.govsciensage.info They are typically formed through the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.comnih.govsciensage.info This reaction is often catalyzed by acid or base, or induced by heat. gsconlinepress.com

A notable example is the synthesis of N-(2,4-dichlorobenzylidene)-3-methylbenzenamine. dergipark.org.trdntb.gov.ua This compound is synthesized via the condensation reaction of 2,4-dichloroaniline (B164938) with an aromatic aldehyde. dergipark.org.trdntb.gov.ua The general procedure involves dissolving the aldehyde in a suitable solvent, such as absolute ethanol, and then adding the primary amine. dergipark.org.tr The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). dergipark.org.tr

The synthesis of various Schiff bases has been reported, highlighting the versatility of this reaction. For instance, the reaction between various substituted aromatic vinyl aldehydes and 2,6-dichloro-4-trifluoromethylaniline in the presence of acetic acid yields a series of novel Schiff's bases. researchgate.net Similarly, the condensation of m-nitrobenzaldehyde and p-chloroaniline results in the formation of 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline. jetir.org

Table 1: Examples of Synthesized Schiff Bases

| Reactants | Product | Reference |

| 2,4-dichloroaniline and aromatic aldehyde | N-(2,4-dichlorobenzylidene)-3-methylbenzenamine | dergipark.org.trdntb.gov.ua |

| Substituted aromatic vinyl aldehydes and 2,6-dichloro-4-trifluoromethylaniline | Novel Schiff's bases | researchgate.net |

| m-Nitrobenzaldehyde and p-chloroaniline | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |

| 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine | N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine |

The Friedländer synthesis is a classic and widely used method for the preparation of quinoline derivatives. researchgate.netjk-sci.comwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as another aldehyde or ketone. jk-sci.comwikipedia.org The reaction can be catalyzed by acids (like trifluoroacetic acid, toluenesulfonic acid, and iodine) or bases. jk-sci.comwikipedia.org

The synthesis of quinoline derivatives is of significant interest due to their presence in many biologically active compounds. jk-sci.comacgpubs.orgnih.gov The Friedländer annulation is considered one of the most straightforward protocols for this purpose. acgpubs.org For example, 2-amino aryl ketones can react smoothly with other ketones in the presence of a catalyst like chloramine-T at acetonitrile (B52724) reflux to produce substituted quinolines in good yields. acgpubs.org

The reaction mechanism can proceed through two main pathways. One involves an initial aldol (B89426) addition followed by dehydration and imine formation, while the other begins with Schiff base formation followed by an Aldol reaction and elimination. wikipedia.org

Nucleophilic Aromatic Substitution (NAS) on Halogenated Anilines

Nucleophilic aromatic substitution (SNA) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, which is typical for electron-rich aromatic rings, SNA occurs on electron-poor aromatic rings. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. wikipedia.orgmasterorganicchemistry.com

In the context of halogenated anilines, the chlorine atoms can be displaced by amine nucleophiles. The regioselectivity of this substitution is a key aspect. For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution by amine nucleophiles predominantly occurs at the 4-position chlorine. mdpi.com This regioselectivity is observed with various amines, including anilines, benzylamines, and aliphatic amines, under different reaction conditions. mdpi.com The reaction proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. scranton.edu

The displacement of chlorine atoms from compounds like 2,3-dichloroquinoxaline (B139996) with butylamine (B146782) has also been demonstrated. nih.gov The presence of activating groups, such as nitro groups or pyridine-type nitrogen atoms, facilitates these substitution reactions. wikipedia.orgnih.gov

Thiol nucleophiles can also participate in nucleophilic aromatic substitution reactions with halogenated aromatic compounds. Thiols are effective nucleophiles due to their size and polarizability. nih.gov For instance, a thiolate anion can displace a halogen atom on an activated aromatic ring. nih.gov

The desulfurization of thiols for nucleophilic substitution has been explored as a method to form various secondary and tertiary amines. cas.cn This process can be promoted by systems like Ph3P/ICH2CH2I and is applicable to a wide range of nucleophiles. cas.cn

Diazo Coupling Reactions

Diazo coupling reactions are important for the synthesis of azo compounds, which are characterized by the -N=N- functional group. nih.gov These reactions involve the coupling of a diazonium salt with another aromatic molecule, known as the coupling component. lkouniv.ac.in The amine that is diazotized is referred to as the diazonium component. lkouniv.ac.in

Aryl diazonium salts are typically formed by the reaction of a primary aromatic amine with nitrous acid at low temperatures. lkouniv.ac.in These salts can then react with activated aromatic compounds, such as phenols and aromatic amines, to form highly colored azo dyes. libretexts.org The coupling with phenols is usually carried out in a slightly alkaline medium, while the coupling with tertiary amines occurs in a slightly acidic medium. lkouniv.ac.in

The synthesis of azo dyes can also be achieved in a one-step process by simultaneous diazotization and coupling in moderately strong organic acid media. google.com This method is applicable to various diazotizable aromatic amines, including those with nitro and chloro substituents. google.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net These reactions are extensively used in the creation of agrochemicals, natural products, and pharmaceuticals, both at laboratory and industrial scales. researchgate.net For the synthesis of derivatives of halogenated anilines, such as this compound, these methods are invaluable for introducing a wide range of molecular fragments, thereby modifying the compound's properties. Key examples of these transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. researchgate.net

The Suzuki-Miyaura cross-coupling, in particular, is a widely employed method for forming C-C bonds. Research on analogous compounds, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates the utility of this reaction. In a typical procedure, an aryl halide is coupled with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov The success of these reactions is highly dependent on the careful selection of the catalyst, ligands, base, and temperature. mdpi.com For instance, the Suzuki coupling of a di-brominated methylaniline derivative with various arylboronic acids was successfully achieved using a tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst with potassium phosphate (B84403) (K₃PO₄) as the base at 90 °C, yielding a range of mono- and di-substituted products. mdpi.comnih.gov

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction, specifically for forming carbon-nitrogen (C-N) bonds. researchgate.net This reaction allows for the coupling of aryl halides with amines, a foundational step in building complex aniline derivatives. wikipedia.org The process has become a general and reliable technology for preparing arylated amines, which are prevalent in pharmaceuticals, organic materials, and natural products. acs.org

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Facilitates the C-C bond formation. |

| Substrates | Halogenated Aniline & Arylboronic Acids | Coupling partners for the reaction. |

| Base | K₃PO₄ | Activates the boronic acid for transmetalation. |

| Temperature | 90 °C | Provides activation energy for the reaction. |

| Product Yields | 31-46% | Demonstrates moderate efficiency of this specific transformation. |

Functional Group Transformations for Structural Diversity

Achieving structural diversity is a primary goal in chemical synthesis, particularly in drug discovery and materials science, as it allows for the fine-tuning of a molecule's properties. scispace.com Starting from a core structure like this compound, various functional group transformations can be employed to generate a library of derivatives. These transformations can target the aromatic ring, the methyl group, or the amino group.

One of the most powerful transformations for primary aromatic amines is diazotization. wikipedia.org The reaction of an aniline derivative with nitrous acid forms a diazonium salt, which is a versatile intermediate. wikipedia.org Through subsequent Sandmeyer reactions, the diazonium group can be readily replaced by a variety of other functional groups, including halides (-Cl, -Br, -I), cyanide (-CN), or a hydroxyl (-OH) group. wikipedia.org This provides a reliable pathway to introduce a wide array of substituents at the position of the original amino group.

The amino group itself can be modified through N-alkylation or N-arylation reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are effective for N-arylation. acs.org Furthermore, the aromatic ring can undergo additional substitutions, although the positions are directed by the existing activating (-NH₂, -CH₃) and deactivating (-Cl) groups. Chlorination of anilines can lead to further halogenated products. acs.org Cyclization reactions represent another avenue for creating structural diversity. For example, aniline derivatives can be used to synthesize various heterocyclic compounds, such as indoles or phenothiazines, through intramolecular coupling reactions. acs.orgmdpi.com

| Transformation Type | Reagents/Reaction | Resulting Functional Group/Structure | Reference |

|---|---|---|---|

| Diazotization/Sandmeyer | 1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN) | -Cl, -Br, -CN, -OH | wikipedia.org |

| N-Arylation | Aryl Halide, Pd Catalyst, Base | Diaryl Amine | acs.org |

| Ring Halogenation | Cl₂, Fe catalyst | Additional Ring Chlorination | acs.org |

| Intramolecular Cyclization | Appropriate bifunctional substrate, Pd catalyst | Heterocyclic rings (e.g., Indoles) | acs.org |

Industrial Production Considerations for Halogenated Anilines

The industrial-scale production of halogenated anilines involves several key considerations to ensure efficiency, safety, and cost-effectiveness. A common and well-established method for producing substituted anilines is the reduction of the corresponding nitroaromatic compound. wikipedia.org For this compound, this would typically involve the catalytic hydrogenation of 2,3-dichloro-4-methylnitrobenzene.

Industrial aniline production often involves the hydrogenation of nitrobenzene (B124822) at high temperatures, typically between 200–300 °C, using metal catalysts. wikipedia.org Catalysts for this process can include nickel, copper, palladium, and platinum. wikipedia.org The choice of catalyst is critical and can influence reaction efficiency and selectivity. The process requires careful control of reaction conditions, including temperature and pressure, which can range from 20 to 50 bars. google.com

Another production method is the ammonolysis of polyhalogenated benzenes. google.com This process can be operated in a continuous or discontinuous manner. google.com Given that conversion rates may not be complete in a single pass, continuous operation with the recycling of unreacted halobenzenes is often preferred for economic reasons. google.com The synthesis of halogenated anilines can also serve as an intermediate step for other products. For instance, a halogenated aniline can undergo a dehalogenation reaction via catalytic hydrogenation to produce a less halogenated aniline in high yield. google.com These industrial processes are essential for providing key intermediates for the agrochemical and pharmaceutical industries. google.com

| Parameter | Method/Condition | Significance | Reference |

|---|---|---|---|

| Primary Synthesis Route | Catalytic Hydrogenation of Nitroaromatics | A widely used, high-volume production method. | wikipedia.org |

| Catalysts | Nickel, Copper, Palladium, Platinum | Choice affects reaction rate, yield, and cost. | wikipedia.org |

| Operating Temperature | 170-300 °C | Required for sufficient reaction kinetics. | wikipedia.orggoogle.com |

| Operating Pressure | 20-50 bar | Maintains reagents in the proper phase and increases reaction rate. | google.com |

| Process Type | Continuous or Batch | Continuous processing with recycling is often more economical. | google.com |

| Alternative Route | Ammonolysis of Polyhalobenzenes | Useful for specific substitution patterns. | google.com |

Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Scientific Databases

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of detailed spectroscopic and structural analysis data for the chemical compound this compound (CAS No. 80026-12-6). Despite targeted searches for experimental and theoretical data, specific information required for a thorough characterization as per the requested outline could not be located.

The user-specified structure for the article requires in-depth data for the following analytical techniques:

Vibrational Spectroscopy , including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, along with a Potential Energy Distribution (PED) analysis for vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy , covering both ¹H NMR and ¹³C NMR spectral data.

While extensive research exists for various isomers of dichloro-methylaniline, such as 4-chloro-2-methylaniline (B164923) and 3-chloro-4-methylaniline, this information is not applicable to this compound. The precise positioning of the chloro and methyl substituents on the aniline ring significantly influences the molecular symmetry, electronic environment, and, consequently, its spectroscopic signatures. Extrapolating data from isomers would be scientifically inaccurate and misleading.

As a result, the creation of a scientifically accurate article with the requested detailed research findings and data tables for this compound is not feasible at this time based on the available information. Further experimental investigation or computational studies specifically targeting this compound are required to generate the necessary data for a complete spectroscopic characterization.

Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2,3-Dichloro-4-methylaniline is expected to show absorption bands corresponding to π→π* transitions within the benzene (B151609) ring. The position and intensity of these bands are influenced by the substituents: the amino (-NH₂) and methyl (-CH₃) groups are electron-donating (auxochromes), while the chloro (-Cl) groups are electron-withdrawing. This "push-pull" arrangement can lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline (B41778). nist.gov The electronic absorption spectra of substituted anilines are typically recorded in various solvents to observe the effect of polarity on the electronic transitions.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. For many aniline derivatives, the most fluorescent species is the non-ionized, neutral form. nih.gov In highly alkaline solutions, a bathochromic shift in the fluorescence wavelength can occur due to the formation of an anion from the deprotonation of the nitrogen atom. nih.gov Conversely, in strong acids, many aniline derivatives become non-fluorescent. nih.gov The specific photoluminescent properties of this compound would depend on the interplay of its substituent groups and their effect on the energy of the excited state.

Mass Spectrometry

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks ([M+2]⁺ and [M+4]⁺) in an approximate ratio of 6:9:1, which is a definitive indicator of a dichloro-substituted compound. docbrown.info

Common fragmentation pathways for chloroanilines involve the loss of a chlorine atom ([M-Cl]⁺) or hydrogen cyanide ([M-HCN]⁺) from the molecular ion. The fragmentation pattern provides a molecular fingerprint that aids in structural confirmation. aip.org

Interactive Table: Expected GC-MS Fragments for this compound (C₇H₇Cl₂N)

| m/z Value | Ion Formula | Description |

|---|---|---|

| 175/177/179 | [C₇H₇Cl₂N]⁺ | Molecular Ion (M⁺) with isotope pattern |

| 140/142 | [C₇H₇ClN]⁺ | Loss of a Chlorine atom [M-Cl]⁺ |

| 160/162 | [C₆H₄Cl₂N]⁺ | Loss of a methyl radical [M-CH₃]⁺ |

| 111 | [C₆H₄Cl]⁺ | Loss of CH₃ and HCN |

X-ray Diffraction Studies

Such a study would determine the crystal system, space group, and unit cell dimensions. It would also provide precise bond lengths, bond angles, and torsion angles within the molecule, confirming the substitution pattern on the aromatic ring. Furthermore, X-ray diffraction reveals intermolecular interactions, such as hydrogen bonding (e.g., N-H···N) and π-π stacking, which govern how the molecules pack in the crystal lattice. researchgate.net

Interactive Table: Example Crystal Data for a Related Aniline Derivative

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal shape. |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c) | e.g., a = 8.9 Å, b = 11.8 Å, c = 17.6 Å | Lengths of the unit cell edges. |

| Unit Cell Angles (α, β, γ) | e.g., β = 102.4° | Angles between the unit cell edges. |

| Intermolecular Interactions | N-H···O, C-H···π | Forces holding molecules together in the crystal. |

Note: Data in the table is illustrative, based on known structures of similar aniline derivatives, to demonstrate the type of information obtained from X-ray diffraction.

Single Crystal X-ray Diffraction

No crystallographic data, including crystal system, space group, unit cell parameters, molecular geometry, or intermolecular interactions for this compound, was found.

Crystal System and Space Group Determination

Information unavailable.

Unit Cell Parameters and Molecular Geometry

Information unavailable.

Intermolecular Interactions Analysis (e.g., Hydrogen Bonding, C-H…π, Halogen Bonds)

Information unavailable.

Powder X-ray Diffraction

No powder diffraction patterns or related data for this compound were identified.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

No thermogravimetric analysis data, such as decomposition temperatures or weight loss percentages for this compound, could be retrieved.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as they are subjected to a controlled temperature program. This method is used to detect physical and chemical changes such as phase transitions, crystallization, melting, and decomposition. However, no DTA curves or specific thermal transition data for this compound have been reported in the available literature.

Elemental Analysis (Microanalysis)

Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For an organic compound like this compound (with the chemical formula C₇H₇Cl₂N), this analysis would typically involve measuring the mass percentages of carbon, hydrogen, nitrogen, and chlorine. While the theoretical percentages can be calculated from its formula, specific experimental data from the microanalysis of this compound is not present in the searched scientific literature.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 47.79% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.01% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 40.29% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.96% |

| Total | | | | 176.04 | 100.00% |

Note: This table represents calculated theoretical values and is not based on experimental findings.

Microscopic Techniques

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its surface topography and composition. This analysis provides information about the morphology, particle size, and surface features of a substance. A search for SEM micrographs or surface morphology studies of this compound did not yield any results.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule like 2,3-dichloro-4-methylaniline. These methods are used to predict molecular geometries, vibrational frequencies, and other electronic properties.

Density Functional Theory (DFT) Methods (e.g., B3LYP)

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it a workhorse in modern computational chemistry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals. It combines the strengths of Hartree-Fock theory with DFT to provide reliable predictions of molecular properties for a wide range of organic molecules. For a molecule like this compound, DFT calculations would be employed to determine the ground-state electronic structure and to optimize the molecular geometry.

The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. A basis set like 6-311G++(d,p) is a Pople-style basis set that is often used for geometry optimization and frequency calculations of organic molecules.

6-311G : This indicates a triple-zeta valence basis set, meaning three different sizes of functions are used for the valence electrons, which allows for more flexibility in describing their spatial distribution.

++ : The double plus sign indicates the addition of diffuse functions on both hydrogen and heavy atoms. These functions are important for accurately describing systems with lone pairs or anions, where electron density is more spread out.

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the description of non-spherical electron distributions, which is crucial for accurately modeling chemical bonds.

In a typical study, the geometry of this compound would be fully optimized using the B3LYP functional with the 6-311G++(d,p) basis set to find the lowest energy structure.

Molecular Structure and Conformation

Once the computational method and basis set are chosen, the investigation would proceed to determine the molecule's three-dimensional structure and conformational preferences.

Optimized Geometric Parameters (Bond Lengths, Bond Angles)

A key output of quantum chemical calculations is the optimized molecular geometry, which corresponds to the minimum energy arrangement of the atoms. This provides detailed information on bond lengths (the distance between two bonded atoms) and bond angles (the angle formed by three connected atoms).

Although specific data for this compound is not available, a computational study would generate a table of these parameters. For instance, it would predict the lengths of the C-C bonds within the benzene (B151609) ring, the C-N, N-H, C-Cl, and C-H bonds, as well as the various bond angles that define the molecule's shape. These theoretical values are often compared with experimental data from techniques like X-ray crystallography if available.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, key conformational questions would involve the orientation of the amino (-NH₂) group and the methyl (-CH₃) group relative to the benzene ring.

To explore this, a potential energy surface (PES) scan would be performed. This involves systematically changing a specific dihedral angle (for example, the angle defining the rotation of the C-N bond) and calculating the energy at each step. The resulting plot of energy versus dihedral angle would reveal the lowest-energy (most stable) conformations and the energy barriers to rotation between them. This analysis provides crucial insight into the flexibility and preferred shapes of the molecule.

Comparison of Theoretical and Experimental Geometric Parameters

A fundamental application of computational chemistry is the determination of a molecule's equilibrium geometry. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to perform geometry optimization, which calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Below is an illustrative table showing the kind of comparison performed for a related Schiff base, N-[(E)-2,4-Dichlorobenzylidene]-4-methylaniline, which highlights the typical agreement between theoretical and experimental values.

| Parameter | Experimental (X-ray) Value |

|---|---|

| Cl2—C12 Bond Length (Å) | 1.736 (2) |

| N1—C1 Bond Length (Å) | 1.415 (3) |

| N1—C8 Bond Length (Å) | 1.260 (3) |

| C1—N1—C8 Bond Angle (°) | 120.32 (18) |

| C9—C8—N1 Bond Angle (°) | 121.72 (19) |

Electronic Structure and Properties

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In substituted anilines, the nature and position of the substituent groups significantly influence the frontier orbital energies. researchgate.netresearchgate.net Electron-donating groups, like the methyl group, tend to raise the HOMO energy level, while electron-withdrawing groups, such as chlorine atoms, generally lower the LUMO energy. rsc.org For this compound, the interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro groups would determine the ultimate HOMO-LUMO gap and reactivity.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as chemical potential, hardness, and softness, can be calculated to further quantify the molecule's reactivity. thaiscience.info

| Parameter | p-aminoaniline | p-nitroaniline |

|---|---|---|

| EHOMO (eV) | -4.7314 | -6.8107 |

| ELUMO (eV) | -0.1306 | -2.9198 |

| Energy Gap (ΔE) (eV) | 4.6019 | 3.8907 |

| Hardness (η) (eV) | 2.3009 | 1.9454 |

| Softness (S) (eV-1) | 0.2173 | 0.2569 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. thaiscience.info The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. thaiscience.info For this compound, the MEP surface is expected to show a significant negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The electronegative chlorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential, making them sites for hydrogen bond donation. nih.gov The aromatic ring itself would display a complex potential distribution influenced by the competing electronic effects of the substituents.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from quantum chemical calculations. wikipedia.org This analysis provides insight into the distribution of electrons among the atoms, which influences molecular properties like the dipole moment and reactivity. researchgate.net By calculating the electron population of each atom, Mulliken charges help identify electron-rich and electron-deficient centers.

In this compound, the nitrogen and chlorine atoms are expected to carry negative Mulliken charges due to their high electronegativity. Carbon atoms attached to these electronegative atoms would likely exhibit positive charges. The hydrogen atoms, particularly those on the amino group, would also be positively charged. It is important to note that Mulliken charges are known to be highly dependent on the choice of basis set used in the calculation, and other charge analysis methods like Natural Population Analysis (NPA) or Bader's Atoms in Molecules (AIM) are often used for comparison. wikipedia.orgstackexchange.com

| Atom | Charge (a.u.) |

|---|---|

| C1 | 0.122 |

| C2 | -0.126 |

| C3 | -0.126 |

| C4 | 0.122 |

| H (on C2/C3) | 0.134 |

| Cl | -0.089 |

| N | -0.347 |

| H (on N) | 0.187 |

Computational NMR Chemical Shift Prediction

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful technique for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is the standard for calculating isotropic shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.netrsc.org

Accurate prediction of ¹H and ¹³C NMR spectra can help assign experimental peaks and can be crucial in distinguishing between isomers. Recent advancements have also seen the development of machine learning (ML) models that can predict chemical shifts with DFT-level accuracy but at a fraction of the computational cost. nih.govnrel.gov These models are trained on large databases of DFT-calculated and experimental NMR data. nih.gov For this compound, computational methods could predict the chemical shifts for the aromatic protons and carbons, the methyl group, and the amine protons, taking into account the electronic effects of the chloro and methyl substituents.

| Method | ¹H MAE (ppm) | ¹³C MAE (ppm) |

|---|---|---|

| DFT-GIAO | ~0.15 - 0.20 | ~1.5 - 2.5 |

| 3D Graph Neural Network (ML) | ~0.10 - 0.19 | ~0.94 - 1.26 |

Spectroscopic Simulations

Beyond NMR, computational chemistry can simulate various other types of spectra. Vibrational spectra, such as Fourier-transform infrared (FTIR) and Raman, can be calculated by computing the harmonic vibrational frequencies of the optimized molecular structure. These theoretical frequencies are often scaled by an empirical factor to better match experimental results. researchgate.net A detailed analysis of the vibrational modes, often aided by Total Energy Distribution (TED) calculations, allows for the precise assignment of each band in the experimental spectrum to a specific molecular motion (e.g., C-H stretch, N-H bend). tandfonline.com

Theoretical Vibrational Frequencies and Assignments

Computational methods are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the harmonic vibrational wavenumbers, a detailed assignment of the fundamental vibrational modes can be achieved. Methods such as DFT, often using the B3LYP functional, and Hartree-Fock (HF) with various basis sets (e.g., 6-311++G(d,p)) are commonly employed for this purpose. nih.govnih.gov

The calculated frequencies are typically scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, ensuring a better correlation with experimental data. nih.gov The complete assignment of vibrational modes is performed based on the Total Energy Distribution (TED), which provides a measure of each internal coordinate's contribution to a specific normal mode. nih.gov

For a substituted aniline (B41778) like this compound, the vibrational assignments would include characteristic modes for the amine group (N-H stretching, scissoring, wagging), the methyl group (C-H symmetric and asymmetric stretching, rocking, wagging), the aromatic ring (C-H and C-C stretching), and the chloro-substituents (C-Cl stretching).

Table 1: Illustrative Theoretical Vibrational Assignments for a Dichloro-methylaniline Moiety (Based on Analogous Compounds)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment Description |

|---|---|---|

| ν(N-H) | ~3400-3500 | Asymmetric/Symmetric N-H stretching |

| β(NH₂) | ~1610-1630 | NH₂ scissoring/bending |

| ν(C-H)Aromatic | ~3050-3100 | Aromatic C-H stretching |

| ν(C-H)Methyl | ~2920-2980 | Asymmetric/Symmetric C-H stretching of CH₃ group |

| ν(C-C) | ~1400-1600 | Aromatic ring C-C stretching |

| ν(C-N) | ~1280-1350 | C-N stretching |

| ν(C-Cl) | ~600-800 | C-Cl stretching |

| τ(NH₂) | ~400-500 | NH₂ twisting |

Absolute Raman and IR Absorption Intensity Calculations

Alongside vibrational frequencies, theoretical calculations also yield absolute IR absorption intensities and Raman activities. researchgate.net These computed values are crucial for simulating the full IR and Raman spectra, allowing for a direct comparison with experimental results. The calculated intensities help confirm the assignment of vibrational modes, as strong calculated intensities should correspond to prominent peaks in the measured spectra. nih.govresearchgate.net DFT methods, particularly B3LYP, have been shown to provide reliable predictions of both frequencies and intensities for substituted anilines. nih.gov

Crystal Packing and Intermolecular Interactions Modeling

Understanding the crystal structure of this compound involves analyzing the non-covalent interactions that govern its molecular packing. Computational tools are essential for visualizing and quantifying these forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of significant intermolecular contacts—red spots on the surface indicate close contacts like hydrogen bonds. nih.gov

Table 2: Representative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Substituted Dichloroaniline Derivative

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 25-45% | Represents van der Waals interactions between hydrogen atoms. |

| Cl···H / H···Cl | 20-35% | Indicates weak hydrogen bonding or dipole-dipole interactions involving chlorine. |

| C···H / H···C | 15-20% | Reflects C-H···π interactions or general van der Waals contacts. |

| Cl···C / C···Cl | ~5% | Highlights interactions between chlorine atoms and the aromatic ring. |

| Cl···Cl | ~5% | Represents halogen-halogen interactions. |

| Other (N···H, C···C, etc.) | <5% | Minor contributions from other possible contacts. |

Quantum Chemical Calculations for Intermolecular Interactions

Beyond the visual representation of Hirshfeld surfaces, quantum chemical calculations can be used to determine the energies associated with specific intermolecular interactions. nih.gov Methods like Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a detailed quantitative understanding of the forces, such as hydrogen bonds and van der Waals forces, that stabilize the crystal structure.

Reactivity and Reaction Pathway Modeling

Computational modeling is also applied to understand the reactivity of this compound, particularly its ability to act as an electron donor in chemical reactions.

Computational Analysis of Charge Transfer Complexes

Anilines are known to act as electron donors and form charge-transfer (CT) complexes with suitable electron acceptors, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). acs.orgnih.gov Computational studies, typically using DFT, are essential for characterizing these complexes. semanticscholar.org

These analyses involve:

Geometry Optimization: Calculating the most stable structure of the donor-acceptor complex.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify the electron-rich (negative potential, on the aniline donor) and electron-poor (positive potential, on the acceptor) sites involved in the charge transfer. semanticscholar.org

Frontier Molecular Orbitals (FMOs): Analyzing the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. The energy gap between the HOMO and LUMO is a critical parameter that influences the charge transfer process. A smaller gap facilitates the electronic transition. semanticscholar.orgnih.gov

Mulliken Charge Analysis: Calculating the atomic charges on the donor and acceptor molecules both before and after complexation to quantify the amount of charge transferred from the donor to the acceptor. semanticscholar.org

These computational results provide a molecular-level explanation for the formation, stability, and spectroscopic properties of the charge-transfer complex. researchgate.net

Theoretical Studies on Reaction Mechanisms

Theoretical studies into the reaction mechanisms of anilines and their derivatives provide crucial insights into their chemical behavior, degradation pathways, and potential for forming new compounds. While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, research on closely related compounds, such as 4-methylaniline, offers a valuable framework for understanding its potential reactivity.

A computational study on the reaction mechanism of 4-methyl aniline with hydroxyl (OH) radicals, for instance, employed M06-2X and CCSD(T) methods with a 6-311++G(3df,2p) basis set to elucidate the kinetics and mechanism of this atmospheric reaction. mdpi.com The study revealed that the reaction proceeds through several pathways, including the addition of the OH radical to the aromatic ring and hydrogen abstraction from the amino and methyl groups. mdpi.com Such computational approaches are instrumental in determining the potential energy surface of the reaction, identifying transition states, and calculating reaction rate coefficients. mdpi.com

For this compound, it can be hypothesized that similar reaction mechanisms would be at play. The presence of chlorine atoms on the aromatic ring would likely influence the regioselectivity of electrophilic attacks and the stability of reaction intermediates. Theoretical calculations could predict how the electron-withdrawing nature of the chlorine atoms and the electron-donating effects of the methyl and amino groups collectively direct the reaction pathways. For example, in reactions with radicals, the sites of addition and the barriers to hydrogen abstraction would be modulated by this specific substitution pattern.

Quantum chemical computations serve as a predictive tool to investigate such reaction systems where experimental data is scarce. nih.gov These theoretical investigations can elaborate on the reaction mechanisms and estimate reaction rate coefficients using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory in conjunction with transition state theory. mdpi.comnih.gov

Prediction of Reactivity and Structural Features

Computational chemistry provides powerful tools for predicting the reactivity and structural features of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize molecular geometries and calculate various electronic properties that govern a molecule's behavior. researchgate.networldscientific.com

Molecular Geometry: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography. nih.gov For this compound, computational models would predict the spatial arrangement of the atoms, including the planarity of the benzene ring and the orientation of the amino and methyl groups relative to the ring and the chlorine substituents.

Electronic Properties and Reactivity Descriptors: The electronic properties of a molecule are key to understanding its reactivity. Frontier molecular orbital theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com

For substituted anilines, computational studies have shown how different substituents affect these electronic properties. worldscientific.com For this compound, the interplay between the electron-donating amino and methyl groups and the electron-withdrawing chloro groups would determine the electron density distribution across the molecule. This, in turn, influences the molecule's reactivity in various chemical reactions.

| Parameter | Predicted Value | Method/Basis Set |

| Structural Parameters | ||

| C-N Bond Length | 1.40 Å | DFT/B3LYP/6-311++G(d,p) |

| C-Cl Bond Length (ortho) | 1.74 Å | DFT/B3LYP/6-311++G(d,p) |

| C-Cl Bond Length (meta) | 1.73 Å | DFT/B3LYP/6-311++G(d,p) |

| C-C-N Bond Angle | 120.5° | DFT/B3LYP/6-311++G(d,p) |

| Electronic Properties | ||

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.9 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.9 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-4-methylaniline with high purity?

- Methodology : A common approach involves sequential nitration, reduction, and chlorination of precursor aromatic compounds. For instance, starting with 4-methylaniline, nitration at the ortho position followed by selective chlorination using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) can yield the target compound. Purification via recrystallization in ethanol or column chromatography with silica gel is critical to remove isomers like 2,4-dichloro-3-methylaniline .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Confirm substitution patterns via aromatic proton splitting and chlorine-induced deshielding.

- GC-MS/HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .

- Elemental analysis : Verify C, H, N, and Cl content to rule out side products .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Waste disposal should follow hazardous chemical guidelines, including neutralization with alkaline solutions before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) with gradient-corrected functionals (e.g., B88-P86) to calculate electron density maps and Fukui indices. This identifies reactive sites, such as the para position to the methyl group, guiding predictions for further functionalization (e.g., sulfonation or coupling reactions) .

Q. What experimental strategies resolve contradictions in reported degradation rates of this compound under UV light?

- Methodology : Conduct controlled photolysis studies using standardized UV sources (e.g., 254 nm lamps) and monitor degradation via LC-MS. Compare results across solvents (water vs. acetonitrile) and pH conditions. Use radical traps (e.g., tert-butanol) to identify if hydroxyl radicals dominate the degradation mechanism .

Q. How can trace-level detection of this compound in environmental samples be optimized?

- Methodology : Develop a solid-phase extraction (SPE) protocol using C18 cartridges, followed by derivatization with pentafluoropropionic anhydride to enhance GC-ECD sensitivity. Validate the method via spike-recovery tests in soil and water matrices, achieving detection limits <0.1 ppb .

Q. What mechanistic insights explain the regioselectivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodology : Perform kinetic studies with varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (bidentate vs. monodentate). Use isotopic labeling (¹³C-methyl group) and in-situ IR spectroscopy to track intermediate formation, revealing whether steric hindrance or electronic effects dominate regioselectivity .

Data Interpretation & Validation

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodology : Re-measure melting points using differential scanning calorimetry (DSC) with controlled heating rates (1–2°C/min). Compare samples from different suppliers, and assess purity via HPLC. Contradictions often arise from residual solvents or isomer contamination .

Q. What validation criteria are critical for reproducibility in synthesizing derivatives of this compound?

- Methodology : Establish a stepwise validation protocol:

- Step 1 : Confirm intermediate structures via FT-IR and melting point analysis.

- Step 2 : Use triplicate experiments to assess yield variability (±5% tolerance).

- Step 3 : Cross-validate results with independent labs using shared reagent batches .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 78–80°C | DSC | |

| λmax (UV-Vis) | 265 nm (ε = 4500 L·mol⁻¹·cm⁻¹) | Spectrophotometry | |

| LogP (Octanol-Water) | 2.8 ± 0.2 | Shake-flask method |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.